

Spectroscopic comparison between (2-(Methylamino)phenyl)methanol and its precursors

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(Methylamino)phenyl)methanol

Cat. No.: B1346500

[Get Quote](#)

A Spectroscopic Comparison of (2-(Methylamino)phenyl)methanol and Its Precursors

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate **(2-(Methylamino)phenyl)methanol** with its common precursors, 2-aminobenzyl alcohol and N-methylanthranilic acid. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(2-(Methylamino)phenyl)methanol**, 2-aminobenzyl alcohol, and N-methylanthranilic acid, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
(2-(Methylamino)phenyl)methanol	-	Data not explicitly found in search results.
2-Aminobenzyl alcohol	CDCl ₃	7.08 (d, J=1.7Hz), 7.00 (d, J=1.7Hz), 6.68 (d, J=1.3Hz), 6.65 (d, J=1.3Hz), 4.537 (s), 3.52 (s)[1]
N-Methylantranilic acid	CDCl ₃	10.1 (s), 7.809 (d), 7.379 (t), 6.71 (d), 6.57 (t), 2.839 (s)[2]
DMSO-d ₆		7.816 (d), 7.387 (t), 6.687 (d), 6.575 (t), 2.842 (s)[2]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
(2-(Methylamino)phenyl)methanol	-	Data not explicitly found in search results.
2-Aminobenzyl alcohol	-	Data available but specific shifts not detailed in search results.[3][4]
N-Methylantranilic acid	-	Data available but specific shifts not detailed in search results.[2]

Table 3: IR Spectroscopic Data

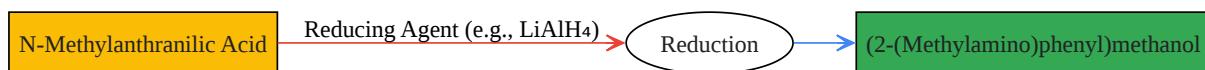

Compound	Technique	Key Absorption Bands (cm ⁻¹)
(2-(Methylamino)phenyl)methanol	Vapor Phase	Data available but specific bands not detailed in search results.[5]
2-Aminobenzyl alcohol	KBr-Pellet	Data available but specific bands not detailed in search results.[3]
N-Methylantranilic acid	KBr-Pellet	Data available but specific bands not detailed in search results.[6]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key m/z values
(2-(Methylamino)phenyl)methanol	GC-MS	137 (M+), 118, 106[5]
2-Aminobenzyl alcohol	Electron Ionization	123 (M+), 105, 104[3][7]
N-Methylantranilic acid	-	Data available but specific m/z values not detailed in search results.[2]

Synthetic Pathway

The synthesis of **(2-(Methylamino)phenyl)methanol** often involves the reduction of N-methylantranilic acid. This transformation represents a key step in the production of this important intermediate.

[Click to download full resolution via product page](#)

Caption: Synthesis of **(2-(Methylamino)phenyl)methanol** from N-methylantranilic acid.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the discussed compounds. Specific parameters may need to be optimized for individual laboratory setups.

Synthesis of (2-(Methylamino)phenyl)methanol from N-Methylantranilic Acid:

- **Reaction Setup:** A solution of N-methylantranilic acid in a suitable anhydrous solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reduction:** A reducing agent, such as lithium aluminum hydride (LiAlH_4), is slowly added to the cooled solution of N-methylantranilic acid. The reaction mixture is then stirred at room temperature or gentle reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Workup:** The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution). The resulting precipitate is filtered off, and the organic layer is separated.
- **Purification:** The crude product is purified by a suitable method, such as column chromatography or distillation, to yield pure **(2-(Methylamino)phenyl)methanol**.

Spectroscopic Analysis:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
 - **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
 - **Data Acquisition:** Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

- Infrared (IR) Spectroscopy:

- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

- Mass Spectrometry (MS):

- Sample Introduction: The sample is introduced into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) is a common method for these types of compounds.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminobenzyl alcohol(5344-90-1) 1H NMR [m.chemicalbook.com]
- 2. N-METHYLANTHRANILIC ACID(119-68-6) 1H NMR [m.chemicalbook.com]
- 3. 2-Aminobenzyl alcohol | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzyl alcohol - Wikidata [wikidata.org]

- 5. (2-(Methylamino)phenyl)methanol | C8H11NO | CID 295953 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzyl alcohol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic comparison between (2-(Methylamino)phenyl)methanol and its precursors]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346500#spectroscopic-comparison-between-2-methylamino-phenyl-methanol-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com